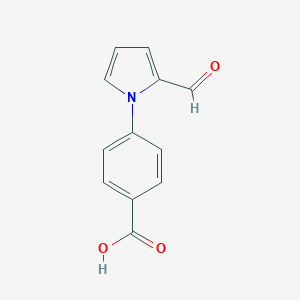

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXYMXAQOPCVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281271 | |

| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-68-2 | |

| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149323-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2-formyl-1H-pyrrol-1-yl)benzoic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, beginning with the construction of the N-aryl pyrrole core via the Paal-Knorr reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. Each step is discussed with mechanistic insight and practical considerations. Furthermore, a complete guide to the analytical characterization of the final product is presented, including detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document serves as a self-contained resource for chemists requiring a reliable method to prepare and validate this important chemical intermediate.

Introduction: Significance of the Pyrrole Scaffold

Pyrrole is a fundamental five-membered aromatic nitrogen-containing heterocycle that constitutes the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are of immense interest in drug development due to their wide spectrum of biological activities, which include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]

The specific molecule, this compound, is a bifunctional synthetic intermediate of significant value. It incorporates three key features:

-

An N-substituted pyrrole ring , a common pharmacophore.

-

A benzoic acid moiety , which allows for amide bond formation, esterification, or serves as a bioisostere for other functional groups.

-

A formyl group (aldehyde) at the C2 position of the pyrrole, which is highly versatile for further chemical transformations such as reductive amination, oxidation, or the formation of imines and hydrazones.[2][3]

This unique combination makes it an ideal scaffold for building complex molecules and generating libraries of compounds for high-throughput screening in drug discovery programs.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached in two primary stages: formation of the N-aryl pyrrole ring, followed by the introduction of the formyl group.

// Nodes target [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Electrophilic Aromatic Substitution\n(Vilsmeier-Haack Formylation)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="4-(1H-pyrrol-1-yl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Pyrrole Ring Formation\n(Paal-Knorr / Clauson-Kaas Synthesis)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; start1 [label="4-aminobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="2,5-dimethoxytetrahydrofuran\n(1,4-dicarbonyl equivalent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges target -> step2 [label=" C-C bond disconnection"]; step2 -> intermediate; intermediate -> step1 [label=" C-N bond disconnection"]; step1 -> start1; step1 -> start2; }

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous because the electron-donating nature of the pyrrole ring activates it towards electrophilic substitution, making the final formylation step efficient and regioselective.[4] The starting materials, 4-aminobenzoic acid and a 1,4-dicarbonyl surrogate, are readily available and cost-effective.

Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The formation of the N-substituted pyrrole ring is achieved via the Paal-Knorr synthesis or its variant, the Clauson-Kaas reaction.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] In this protocol, we utilize 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde.

Reaction: 4-aminobenzoic acid + 2,5-dimethoxytetrahydrofuran → 4-(1H-pyrrol-1-yl)benzoic acid

Causality Behind Experimental Choices:

-

Reagent: 2,5-dimethoxytetrahydrofuran is preferred over succinaldehyde itself, which is prone to polymerization. Under acidic conditions, it hydrolyzes in situ to form the required 1,4-dicarbonyl intermediate.[9]

-

Catalyst & Solvent: Glacial acetic acid serves as both the solvent and the acid catalyst. It effectively facilitates both the hydrolysis of the furan derivative and the subsequent condensation and cyclization steps.[10] While various catalysts like ZrOCl₂·8H₂O or FeCl₃ in water offer greener alternatives, the classical acetic acid method is robust and high-yielding for this specific substrate.[1][10][11]

Experimental Protocol: Acetic Acid-Catalyzed Synthesis [10]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq).

-

Dissolution: Add glacial acetic acid (approx. 5-10 mL per mmol of amine) and stir until the amine is fully dissolved.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-water (approx. 10x the volume of acetic acid used). This will precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(1H-pyrrol-1-yl)benzoic acid as a white or off-white solid.

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzoic acid

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][14]

Reaction: 4-(1H-pyrrol-1-yl)benzoic acid + DMF/POCl₃ → this compound

Causality Behind Experimental Choices:

-

Mechanism and Regioselectivity: The pyrrole ring is highly activated towards electrophilic attack. The substitution occurs preferentially at the C2 (alpha) position due to the superior stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C3 (beta) position.[4]

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as a dehydrating agent to activate the DMF, forming the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[12][14]

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to ensure controlled formation and prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation [14][15]

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (used in excess, acting as solvent and reagent). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (approx. 1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Substrate Addition: Dissolve the 4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor by TLC.

-

Hydrolysis: Cool the reaction mixture back down to 0 °C. Carefully and slowly add a pre-chilled aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate and neutralize the acid. This step is highly exothermic.

-

Isolation: The product often precipitates upon hydrolysis and neutralization. If not, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The product has limited solubility in many organic solvents, so precipitation is the preferred isolation method.

-

Purification: Collect the crude solid by vacuum filtration. Wash with cold water and then a small amount of cold ethanol or diethyl ether. Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

// Nodes synthesis [label="Synthesis\nComplete", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product\n(White Solid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structural & Purity Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR\n(¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; ir [label="IR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; ms [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; mp [label="Melting Point", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges synthesis -> purification; purification -> analysis; analysis -> {nmr, ir, ms, mp} [style=dashed]; {nmr, ir, ms, mp} -> product; }

Caption: Post-synthesis characterization workflow.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₃ | [16][17] |

| Molecular Weight | 215.20 g/mol | [16] |

| Appearance | Solid | [16] |

| CAS Number | 149323-68-2 | [18] |

| InChIKey | GUXYMXAQOPCVLS-UHFFFAOYSA-N | [16] |

Spectroscopic Data Interpretation

4.2.1 ¹H NMR Spectroscopy

¹H NMR is the most powerful tool for confirming the structure. The spectrum should be recorded in a solvent like DMSO-d₆, where the acidic proton is observable.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | broad singlet | 1H | Carboxylic Acid (-COOH ) |

| ~9.5 - 9.6 | singlet | 1H | Aldehyde (-CH O) |

| ~8.0 - 8.2 | doublet | 2H | Aromatic (protons ortho to -COOH) |

| ~7.5 - 7.7 | doublet | 2H | Aromatic (protons meta to -COOH) |

| ~7.2 - 7.4 | triplet | 1H | Pyrrole (H5) |

| ~7.0 - 7.1 | doublet | 1H | Pyrrole (H3) |

| ~6.3 - 6.4 | triplet | 1H | Pyrrole (H4) |

Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency.

4.2.2 ¹³C NMR Spectroscopy

¹³C NMR complements the proton data, confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~179 - 181 | Aldehyde Carbonyl (C =O) |

| ~166 - 168 | Carboxylic Acid Carbonyl (C =O) |

| ~141 - 143 | Aromatic C (ipso- to pyrrole) |

| ~132 - 134 | Aromatic C (ipso- to -COOH) |

| ~131 - 132 | Pyrrole C2 |

| ~130 - 131 | Aromatic CH (ortho to -COOH) |

| ~125 - 127 | Pyrrole C5 |

| ~124 - 125 | Aromatic CH (meta to -COOH) |

| ~118 - 120 | Pyrrole C3 |

| ~110 - 112 | Pyrrole C4 |

4.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 - 1720 | C=O stretch (aldehyde) | Aldehyde |

| ~1670 - 1690 | C=O stretch (acid dimer) | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1300 | C-N stretch | N-Aryl |

Rationale: The presence of two distinct carbonyl stretching bands, along with the very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer, provides strong evidence for the successful synthesis.[19][20]

4.2.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected.

| Mode | Expected m/z | Ion Species |

| ESI (+) | 216.06 | [M+H]⁺ |

| ESI (-) | 214.05 | [M-H]⁻ |

Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing an exact mass measurement that matches the theoretical value for C₁₂H₉NO₃.[21][22]

Conclusion

This guide has outlined a reliable and well-documented synthetic route for this compound. The two-step process, involving a Paal-Knorr type reaction followed by Vilsmeier-Haack formylation, is efficient and scalable. The detailed characterization protocols provide a robust framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. By understanding the mechanistic principles behind each step, researchers can troubleshoot and adapt these procedures as needed for the synthesis of related analogues.

References

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Supporting Information. General procedure for the synthesis of carboxylic acids. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Journal of Applicable Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

-

National Institutes of Health (NIH). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

National Institutes of Health (NIH). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. [Link]

-

ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics. [Link]

-

Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

PubChem. This compound. [Link]

-

LabSolutions. This compound. [Link]

-

PubMed. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H and C=O stretching vibrations. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

National Institutes of Health (NIH). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

ResearchGate. Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. [Link]

-

PubChem. Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

-

PubMed. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]

Sources

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 18. chiralen.com [chiralen.com]

- 19. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in biological systems, guiding formulation development, and ultimately determining its potential as a therapeutic agent.[1][2] This document synthesizes known data, predictive insights, and established experimental protocols to offer a thorough resource for professionals in the field.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from initial synthesis to clinical application is profoundly influenced by its physicochemical properties.[1] These characteristics, including solubility, acidity (pKa), and melting point, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A delicate balance of these properties is often required to achieve optimal therapeutic efficacy and safety.[1] For instance, adequate aqueous solubility is essential for systemic absorption, while appropriate lipophilicity is necessary for membrane permeability.[1] Therefore, a comprehensive understanding of the physicochemical landscape of a potential drug candidate like this compound is a foundational element of rational drug design.[3][4]

Molecular Structure and Core Properties

This compound is a bifunctional molecule that incorporates a pyrrole-2-carboxaldehyde moiety linked to a benzoic acid scaffold. This unique combination of a heterocyclic aldehyde and an aromatic carboxylic acid bestows upon it a distinct set of chemical and physical attributes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [5] |

| Molecular Weight | 215.21 g/mol | [6] |

| Appearance | Solid (predicted) | [5] |

| SMILES String | O=Cc1ccccn1c2ccc(cc2)C(=O)O | [5] |

| InChI Key | GUXYMXAQOPCVLS-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Parameters

Due to the limited availability of direct experimental data for this compound, the following parameters have been estimated using well-established computational models and by comparison with structurally similar compounds. It is crucial to note that these are predicted values and should be confirmed by experimental determination.

| Parameter | Predicted Value | Rationale and Methodology |

| Melting Point (°C) | 220-240 | The melting point is influenced by molecular weight and intermolecular forces.[7] The presence of a carboxylic acid allows for strong hydrogen bonding, and the overall planar structure facilitates efficient crystal packing, suggesting a relatively high melting point. For comparison, 4-formylbenzoic acid has a melting point of 256 °C. |

| Boiling Point (°C) | > 400 | Due to the high melting point and strong intermolecular forces, the boiling point is expected to be significantly high, likely leading to decomposition before boiling under atmospheric pressure. |

| Aqueous Solubility | Poorly soluble | The molecule possesses both polar (carboxylic acid, aldehyde) and non-polar (aromatic rings) regions. The significant non-polar surface area is likely to dominate, leading to low solubility in water. The solubility is expected to increase in alkaline solutions due to the deprotonation of the carboxylic acid. |

| pKa | 4.0 - 5.0 | The primary acidic proton is that of the carboxylic acid. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the pyrrole-2-carboxaldehyde substituent may slightly increase the acidity (lower the pKa) of the carboxylic acid. |

| LogP | 2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of two aromatic rings suggests a significant degree of lipophilicity, which is important for membrane permeability but can also contribute to poor aqueous solubility. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind each experimental choice is provided to ensure a thorough understanding of the process.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[8] A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[8]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's bioavailability.[1] The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Protocol (Shake-Flask Method):

-

Solution Preparation: Prepare a series of buffered aqueous solutions at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in separate flasks.

-

Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Separation: After equilibration, allow the solutions to stand, and then filter or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.[2] Potentiometric titration is a classic and reliable method for pKa determination.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa Determination.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and benzene rings, as well as the aldehyde and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 12-13 ppm. This signal may be exchangeable with D₂O.

-

Aldehyde Proton (-CHO): A singlet is anticipated in the region of 9-10 ppm.

-

Aromatic Protons (Benzene Ring): The protons on the para-substituted benzene ring will likely appear as two doublets in the aromatic region (7-8.5 ppm), characteristic of an AA'BB' spin system.

-

Pyrrole Protons: The three protons on the pyrrole ring are expected to appear as multiplets in the range of 6-7.5 ppm. The proton adjacent to the aldehyde group will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Carbonyl Carbons: Two distinct signals are expected for the carboxylic acid and aldehyde carbonyl carbons, both at highly downfield chemical shifts (typically >160 ppm).

-

Aromatic and Pyrrole Carbons: The carbon atoms of the benzene and pyrrole rings are expected to resonate in the range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1300-1350 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.21 m/z).

-

Fragmentation: Common fragmentation patterns may include the loss of the formyl group (-CHO), the carboxylic acid group (-COOH), and cleavage of the bond between the two rings.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule with significant potential in drug discovery. While experimental data is limited, this guide offers a robust framework for its characterization, including predicted values for essential parameters and detailed protocols for their experimental determination. A thorough understanding and experimental validation of these properties are critical next steps in advancing the development of this and related compounds as potential therapeutic agents.

References

- Supporting Information for a scientific article.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). (URL not provided)

- Importance of Physicochemical Properties In Drug Discovery. (2015). (URL not provided)

- Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL not provided)

- Predicting boiling and melting points – Organic Chemistry: How to…. (2022). (URL not provided)

-

Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed. (URL: [Link])

- Exp 1 - Melting Points. (URL not provided)

Sources

- 1. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. labsolu.ca [labsolu.ca]

- 3. rsc.org [rsc.org]

- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chiralen.com [chiralen.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. community.wvu.edu [community.wvu.edu]

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS number 149323-68-2

An In-depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 149323-68-2)

This guide provides a comprehensive technical overview of this compound, a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical characteristics, provide a robust synthetic pathway with detailed experimental protocols, and explore its potential applications grounded in the established reactivity of its constituent moieties.

Introduction: A Molecule of Untapped Potential

This compound belongs to the class of N-arylpyrroles, a scaffold that is a cornerstone in the development of novel therapeutics and functional materials.[1][2][3][4] The structure uniquely combines three key features: a pyrrole ring, an aldehyde group, and a benzoic acid moiety. This trifecta of functionalities imparts a versatile chemical reactivity, making it an attractive building block for creating more complex molecular architectures.

The pyrrole core is a privileged scaffold in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents.[4] The aldehyde at the 2-position of the pyrrole is a crucial functional handle for a wide array of chemical transformations, essential for constructing polypyrrolic structures like porphyrins or for derivatization in drug discovery programs.[5][6][7][8] Finally, the benzoic acid group provides a site for amide bond formation, esterification, or for modulating physicochemical properties such as solubility and crystallinity. The strategic placement of these groups makes this molecule a compelling subject for in-depth study.

Physicochemical & Structural Characteristics

A summary of the key properties for this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 149323-68-2 | [9][10][11][12] |

| Molecular Formula | C₁₂H₉NO₃ | [9][10][13] |

| Molecular Weight | 215.20 g/mol | |

| Appearance | Solid (form not specified) | |

| Storage | Store in closed vessels, refrigerated (2-8°C) | [9][10] |

| SMILES | O=Cc1ccccn1c2ccc(cc2)C(=O)O | [13] |

| InChI Key | GUXYMXAQOPCVLS-UHFFFAOYSA-N | [13] |

Below is a diagram representing the chemical structure of the title compound.

Caption: Chemical structure of this compound.

Synthetic & Purification Workflow

The synthesis of this compound is most logically achieved via a two-step process. First, the N-aryl pyrrole core is constructed, followed by the introduction of the formyl group onto the electron-rich pyrrole ring.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The formation of the N-substituted pyrrole ring is efficiently accomplished using the Paal-Knorr synthesis.[14][15][16] This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), and a primary amine, 4-aminobenzoic acid.

Protocol 1: Paal-Knorr Pyrrole Synthesis

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in 100 mL of glacial acetic acid.

-

Reaction Initiation: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (10.6 mL, 80.2 mmol) dropwise over 10 minutes.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Workup & Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Precipitation & Filtration: The product, 4-(1H-pyrrol-1-yl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

-

Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The expected product is an off-white to tan solid. The melting point for this intermediate is reported as 286-289 °C.

Step 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic rings.[17][18][19] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich α-position (C2) of the N-substituted pyrrole ring.[19][20][21]

Protocol 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (50 mL). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (8.3 mL, 89.0 mmol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the dried 4-(1H-pyrrol-1-yl)benzoic acid (11.0 g, 58.7 mmol) from Step 1 in anhydrous DMF (50 mL). Add this solution dropwise to the cold Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding a cold aqueous solution of sodium acetate (30 g in 150 mL of water). This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

pH Adjustment & Precipitation: Basify the mixture by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will neutralize the acidic components and precipitate the sodium salt of the product. To precipitate the final acid product, carefully re-acidify the solution to pH 3-4 with 2M HCl.

-

Filtration & Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

-

Drying: Dry the purified product under vacuum at 60-70°C.

The overall synthetic workflow is depicted below.

Caption: Two-step synthesis workflow for the target compound.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Below are the expected results for this compound.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (-CHO): Singlet, δ ≈ 9.5-9.7 ppm. - Benzoic acid protons: Two doublets (AA'BB' system), δ ≈ 7.5-8.2 ppm. - Pyrrole protons: Three distinct signals (triplet or multiplet), δ ≈ 6.2-7.2 ppm. - Carboxylic acid proton (-COOH): Broad singlet, δ > 12 ppm (may not be observed depending on solvent and concentration).[22][23] |

| ¹³C NMR | - Aldehyde carbonyl: δ ≈ 180-185 ppm. - Carboxylic acid carbonyl: δ ≈ 165-170 ppm. - Aromatic & Pyrrole carbons: Multiple signals in the range of δ ≈ 110-145 ppm.[22][23] |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1660-1680 cm⁻¹. - C=O stretch (carboxylic acid): Strong, broad absorption around 1680-1710 cm⁻¹. - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C-H stretch (aromatic/pyrrole): Around 3100 cm⁻¹. |

| Mass Spec. (ESI-) | - [M-H]⁻: Expected at m/z ≈ 214.05. |

Potential Applications in Drug Discovery & Materials Science

The structural motifs within this compound suggest significant potential in several research domains, particularly in drug discovery.

Scaffold for Novel Antimicrobial Agents

N-aryl pyrrole derivatives have demonstrated promising activity as bacterial RNA polymerase inhibitors and broad-spectrum antimicrobial agents.[1][2][3] The core structure of the title compound is highly analogous to scaffolds investigated for activity against ESKAPE pathogens and Mycobacterium tuberculosis.[2][24][25][26] The aldehyde can be derivatized into Schiff bases or other functional groups to modulate activity, while the benzoic acid can be converted to amides or esters to improve pharmacokinetic properties.

Caption: Derivatization potential for drug discovery applications.

Building Block for Enzyme Inhibitors

Derivatives of 4-(pyrrol-1-yl)benzoic acid have been investigated as inhibitors of enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase, which are validated targets for antibacterial and antitubercular drugs.[24][25] The title compound serves as a direct precursor for synthesizing libraries of potential inhibitors for screening against these and other clinically relevant enzymes.

Component in Advanced Materials

The conjugated system of the N-aryl pyrrole, combined with the reactive aldehyde and carboxylic acid groups, makes this molecule a candidate for the synthesis of novel polymers, dyes, or for modifying surfaces. For instance, it has been cited in patents related to the modification of nanostructured carbon matrices for use in biosensors.[10]

Safety & Handling

As a research chemical, this compound should be handled by qualified personnel familiar with standard laboratory safety procedures.[27][28]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Refrigeration is recommended.[9][29]

-

Toxicology: No specific toxicological data is available. Treat as a potentially hazardous chemical. Avoid contact with skin and eyes.[9][30]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile chemical building block with significant, largely untapped potential. Its synthesis is achievable through well-established organic reactions, and its trifunctional nature opens numerous avenues for derivatization. For researchers in drug discovery, it represents a promising scaffold for developing novel antimicrobial agents and enzyme inhibitors. In materials science, it offers opportunities for creating new functional materials. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable molecule into their research and development programs.

References

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

-

An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. Available at: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Thieme Connect. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Proposed Mechanism of the formation of N-substituted pyrroles. ResearchGate. Available at: [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

-

This compound - SAFETY DATA SHEET. AFG Bioscience. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. Available at: [Link]

-

Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. PubMed. Available at: [Link]

-

Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. PubMed. Available at: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. National Institutes of Health. Available at: [Link]

-

(PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed. Available at: [Link]

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]

-

Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Chemistry Portal. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. PubMed. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Handbook of toxic and hazardous chemicals (Book). OSTI.GOV. Available at: [Link]

-

Chemical Safety. The University of Texas at Austin Environmental Health & Safety. Available at: [Link]

-

Chemical Safety Guide, 5th Ed. Office of Research Services, National Institutes of Health. Available at: [Link]

-

Chemical Management Handbook v 2.0. TOM TAILOR. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

Sources

- 1. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 9. afgsci.com [afgsci.com]

- 10. chiralen.com [chiralen.com]

- 11. 149323-68-2|this compound|BLD Pharm [bldpharm.com]

- 12. [149323-68-2], MFCD05241137, this compound [combi-blocks.com]

- 13. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 14. mdpi.com [mdpi.com]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. researchgate.net [researchgate.net]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. ijpcbs.com [ijpcbs.com]

- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 22. rsc.org [rsc.org]

- 23. rsc.org [rsc.org]

- 24. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Chemical Safety | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 28. ors.od.nih.gov [ors.od.nih.gov]

- 29. company.tom-tailor.com [company.tom-tailor.com]

- 30. Handbook of toxic and hazardous chemicals (Book) | OSTI.GOV [osti.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by references to authoritative sources.

Introduction

This compound (molecular formula C₁₂H₉NO₃, molecular weight 215.20 g/mol ) is a bifunctional organic compound that incorporates a pyrrole-2-carboxaldehyde moiety attached to a benzoic acid framework.[1] This unique combination of a reactive aldehyde, an aromatic carboxylic acid, and a heterocyclic pyrrole ring makes it a versatile building block in the synthesis of more complex molecules with potential applications in pharmacology and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the molecular structure, which features three distinct regions: the 1,4-disubstituted benzene ring, the N-substituted pyrrole ring, and the formyl (aldehyde) and carboxylic acid functional groups. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Correlation of Spectroscopic Techniques with Structural Information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and pyrrole rings, as well as the aldehyde and carboxylic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.5 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.1 | Doublet | 2H | Aromatic (protons ortho to -COOH) |

| ~7.6 | Doublet | 2H | Aromatic (protons meta to -COOH) |

| ~7.2 | Doublet of doublets | 1H | Pyrrole H5 |

| ~7.0 | Doublet of doublets | 1H | Pyrrole H3 |

| ~6.3 | Doublet of doublets | 1H | Pyrrole H4 |

Interpretation:

-

The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding.

-

The aldehyde proton will be a sharp singlet, also in the downfield region (~9.5 ppm), due to the deshielding effect of the carbonyl group.

-

The protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield (~8.1 ppm) than those meta to it (~7.6 ppm).

-

The pyrrole protons will exhibit a more complex splitting pattern. H5, being adjacent to the electron-withdrawing aldehyde group, will be the most downfield of the three. The coupling between H3-H4 and H4-H5 will result in doublet of doublets for each proton.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Aldehyde Carbonyl (C=O) |

| ~167 | Carboxylic Acid Carbonyl (C=O) |

| ~142 | Aromatic C (ipso to pyrrole) |

| ~135 | Aromatic C (ipso to -COOH) |

| ~131 | Aromatic CH (ortho to -COOH) |

| ~130 | Pyrrole C2 |

| ~126 | Aromatic CH (meta to -COOH) |

| ~125 | Pyrrole C5 |

| ~118 | Pyrrole C3 |

| ~110 | Pyrrole C4 |

Interpretation:

-

The two carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals.

-

The aromatic and pyrrole carbons will appear in the region of 110-145 ppm. The quaternary (ipso) carbons will generally have weaker signals than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (aromatic and pyrrole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

| ~840 | Strong | C-H bend (out-of-plane, 1,4-disubstituted benzene) |

Interpretation:

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer form in the solid state.[2]

-

Two distinct, strong C=O stretching bands are expected: one for the carboxylic acid and one for the aldehyde. These may overlap to form a broad, intense peak.

-

The presence of aromatic and pyrrole C-H and C=C stretching bands will confirm the heterocyclic and aromatic nature of the molecule.

-

A strong band around 840 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement.

-

Predicted Mass Spectrum

| m/z | Ion |

| 216.0655 | [M+H]⁺ (protonated molecule) |

| 238.0475 | [M+Na]⁺ (sodium adduct) |

| 214.0509 | [M-H]⁻ (deprotonated molecule) |

Interpretation:

-

In positive ion mode , the most abundant ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 216.[1] A sodium adduct, [M+Na]⁺, at m/z 238 is also likely to be observed.

-

In negative ion mode , the deprotonated molecule, [M-H]⁻, at m/z 214 will be the base peak, due to the acidic nature of the carboxylic acid group.[1]

-

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which can be used to confirm the elemental formula (C₁₂H₉NO₃).

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on the analysis of its constituent functional groups and comparison with related molecules, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the advancement of research and development in fields that utilize this versatile chemical building block.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

PubChem. 4-(1H-Pyrrol-1-yl)benzoic acid. [Link]

-

PubChemLite. This compound. [Link]

-

The Good Scents Company. 2-formyl pyrrole. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubMed. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

-

NIST WebBook. Benzoic acid. [Link]

Sources

solubility and stability of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Intended for researchers, medicinal chemists, and formulation scientists, this document outlines both the theoretical considerations and detailed experimental protocols necessary for a thorough assessment. We delve into the methodologies for determining kinetic and thermodynamic solubility, essential for early and late-stage drug development, respectively. Furthermore, a systematic approach to forced degradation studies is presented, conforming to the principles outlined by the International Council for Harmonisation (ICH) to elucidate degradation pathways and establish a stability-indicating analytical method. The insights derived from these studies are critical for guiding formulation design, defining storage conditions, and ensuring the overall quality and efficacy of potential drug candidates.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a pyrrole-2-carboxaldehyde moiety linked to a benzoic acid via a nitrogen-aryl bond. Its empirical formula is C₁₂H₉NO₃ with a molecular weight of 215.20 g/mol .[1] The unique arrangement of its functional groups—a heterocyclic aldehyde and an aromatic carboxylic acid—makes it a valuable building block in medicinal chemistry and materials science.[2][3] The pyrrole ring is a common scaffold in biologically active compounds, while the formyl and carboxylic acid groups offer versatile handles for further chemical modification.[3]

A comprehensive understanding of this molecule's physicochemical properties, particularly its solubility and stability, is paramount for its successful application. Poor solubility can hinder biological testing and lead to poor bioavailability, while chemical instability can compromise product shelf-life and safety.[4][5] This guide provides the necessary protocols to proactively assess these critical parameters.

Core Physicochemical Properties

A summary of the fundamental properties of the target compound is essential before commencing experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.20 g/mol | |

| Physical Form | Solid | |

| SMILES String | OC(=O)c1ccc(cc1)-n2cccc2C=O | |

| InChI Key | GUXYMXAQOPCVLS-UHFFFAOYSA-N |

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. The presence of a carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble carboxylate salt. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration DMSO stock. It is a high-throughput assay ideal for early drug discovery to quickly flag compounds with potential solubility liabilities.[4][6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[7]

-

Sample Preparation: In a 96-well microplate, add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.

-

Incubation: Seal the plate and shake at 850 rpm for 2 hours at room temperature (25°C).[8] This allows the solution to reach a state of transient equilibrium.

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen, 0.45 µm) by centrifugation to separate any precipitated compound from the supernatant.[6]

-

Quantification (LC-MS/MS):

-

Prepare a calibration curve by diluting the 10 mM DMSO stock into a 50:50 acetonitrile:water mixture.

-

Analyze the filtered supernatant from step 4 using a validated LC-MS/MS method.

-

The concentration is determined by comparing the analyte peak area to the calibration curve. The result is the kinetic solubility in µM.

-

Thermodynamic Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is considered the "gold standard" and is crucial for lead optimization and formulation development.[9][10] This method uses the solid compound directly, eliminating the influence of the initial solvent (DMSO).

-

Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[9]

-

Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[9] Prepare in duplicate.

-

Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Agitate at 700 rpm for 24 hours at a controlled temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.[9][11]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Supernatant Collection: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Filter it through a 0.22 µm syringe filter.

-

Quantification (HPLC-UV):

-

Prepare a calibration curve using the compound dissolved in a suitable organic solvent (e.g., acetonitrile).

-

Analyze the filtered supernatant by HPLC-UV. The analytical method should be capable of resolving the parent compound from any potential impurities.[11]

-

Calculate the concentration in µg/mL or µM based on the calibration curve.

-

Data Presentation and Interpretation

Solubility data should be clearly tabulated to allow for easy comparison.

| Assay Type | Buffer System | Incubation Time | Temperature | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 2 hours | 25°C | [Experimental Value] |

| Thermodynamic | PBS, pH 7.4 | 24 hours | 25°C | [Experimental Value] |

| Thermodynamic | SGF, pH 1.2 | 24 hours | 37°C | [Experimental Value] |

| Thermodynamic | FaSSIF**, pH 6.5 | 24 hours | 37°C | [Experimental Value] |

| Simulated Gastric Fluid | ||||

| **Fasted State Simulated Intestinal Fluid |

Chemical Stability Profiling (Forced Degradation)

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][12] The study involves subjecting the compound to conditions more severe than accelerated stability testing.[13]

Overall Experimental Workflow

The workflow for a forced degradation study is a systematic process involving stress application followed by comprehensive analysis.

Caption: Workflow for developing a stability-indicating HPLC method.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Column Temperature: 30°C

Data Analysis and Interpretation

The results from the forced degradation study should be summarized in a table. The analysis should focus on percent degradation, the formation of major degradants, and mass balance. Mass balance confirms that the decrease in API concentration is accounted for by the sum of the degradants formed.

[14]| Stress Condition | Duration | % API Remaining | Major Degradant 1 (RT) | Major Degradant 2 (RT) | Mass Balance (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Control | 5 days | 99.8 | N/A | N/A | 100.1 | | 0.1 M HCl, 60°C | 5 days | [Value] | [Value] | [Value] | [Value] | | 0.1 M NaOH, 60°C | 5 days | [Value] | [Value] | [Value] | [Value] | | 3% H₂O₂, RT | 5 days | [Value] | [Value] | [Value] | [Value] | | Thermal (80°C) | 5 days | [Value] | [Value] | [Value] | [Value] | | Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] | [Value] |

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated. Identifying these potential products with LC-MS helps in building a comprehensive stability profile.

[14]1. Oxidation: The aldehyde functional group is susceptible to oxidation, especially under oxidative stress (H₂O₂), to form the corresponding dicarboxylic acid, 4-(2-carboxy-1H-pyrrol-1-yl)benzoic acid. 2. Hydrolysis: While the N-aryl bond is generally robust, extreme acidic or basic conditions coupled with high temperature could potentially lead to its cleavage, yielding 4-aminobenzoic acid and pyrrole-2-carboxaldehyde. 3. Photodegradation: Aromatic and conjugated systems can be sensitive to light. P[14]hotolytic stress may induce polymerization or complex rearrangements of the pyrrole ring, often leading to discoloration.

Caption: Potential chemical degradation pathways for the target molecule.

Summary and Recommendations

This guide provides a robust framework for evaluating the .

-

Solubility: The compound is expected to have low intrinsic aqueous solubility but should exhibit significantly higher solubility in alkaline conditions (pH > pKa) due to the carboxylic acid group. Kinetic assays are suitable for initial screening, while thermodynamic assays provide definitive data for formulation.

-

Stability: The primary liability is likely the aldehyde group, which is prone to oxidation. The compound may also show sensitivity to strong bases and potentially to light. Forced degradation studies are essential to confirm these liabilities and identify the specific degradants.

Recommendations for Handling and Storage:

-

Store the solid material in a cool, dry place, protected from light.

-

For solutions, use buffered systems and consider the addition of antioxidants if oxidative degradation is confirmed to be a significant pathway.

-

Avoid exposure to high temperatures and extreme pH conditions for prolonged periods.

By systematically applying the protocols detailed herein, researchers can generate a comprehensive data package to support the advancement of this compound in drug discovery and development pipelines.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubMed. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. evotec.com [evotec.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Unlocking the Therapeutic Promise of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid: A Technical Guide for Medicinal Chemists

Foreword: The Untapped Potential of a Privileged Scaffold